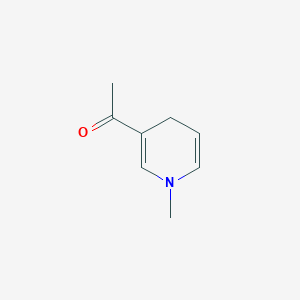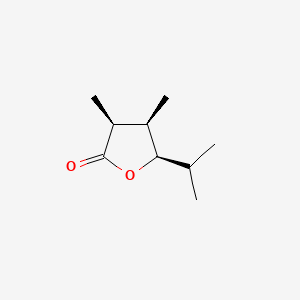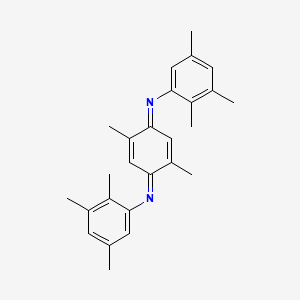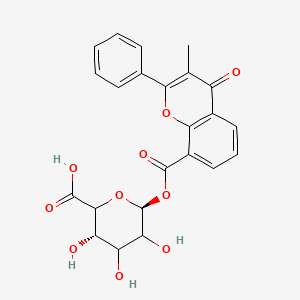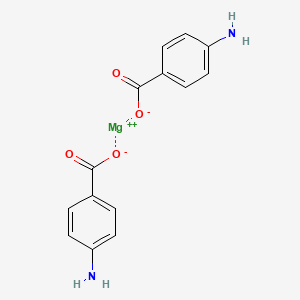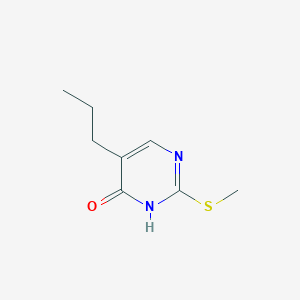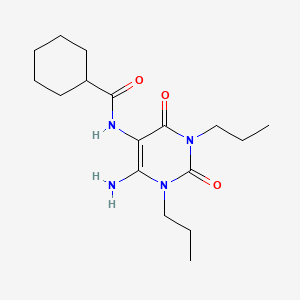![molecular formula C24H36O4 B13814856 Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)](/img/structure/B13814856.png)
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is a steroidal compound that belongs to the class of androstanoids. It is characterized by its unique structure, which includes a hydroxyl group at the 7th position and an oxopentyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) typically involves multi-step reactions. One common method includes the following steps:
Formation of the core structure: The initial step involves the formation of the androstane core structure through a series of reactions, including cyclization and reduction.
Introduction of the hydroxyl group: The hydroxyl group at the 7th position is introduced using specific reagents such as sodium tetrahydroborate in ethanol.
Attachment of the oxopentyl group: The oxopentyl group is attached at the 3rd position through esterification reactions using reagents like toluene-4-sulfonic acid and trimethyl orthoformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The oxopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted androstanoids.
Applications De Recherche Scientifique
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements
Mécanisme D'action
The mechanism of action of Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) involves its interaction with specific molecular targets, such as androgen receptors. It may modulate the activity of these receptors, leading to changes in gene expression and cellular functions. The pathways involved include the regulation of steroidogenesis and modulation of inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Androstenedione: A precursor to testosterone and estrogen.
Androstanediol: A metabolite of dihydrotestosterone with androgenic activity
Uniqueness
Androst-5-en-17-one,7-hydroxy-3-[(1-oxopentyl)oxy]-,(3beta)-(9CI) is unique due to its specific structural modifications, which confer distinct biological activities compared to other androstanoids. Its hydroxyl and oxopentyl groups contribute to its unique chemical reactivity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H36O4 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] pentanoate |
InChI |
InChI=1S/C24H36O4/c1-4-5-6-21(27)28-16-9-11-23(2)15(13-16)14-19(25)22-17-7-8-20(26)24(17,3)12-10-18(22)23/h14,16-19,22,25H,4-13H2,1-3H3/t16-,17-,18-,19?,22-,23-,24-/m0/s1 |
Clé InChI |
QRIUBSAPHSUKKG-WABZGIKPSA-N |
SMILES isomérique |
CCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C(C=C2C1)O)CCC4=O)C)C |
SMILES canonique |
CCCCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)

